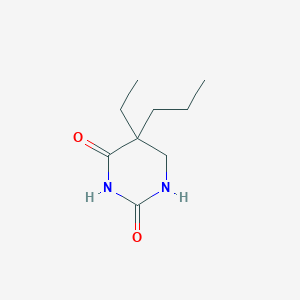
Barium;germanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium germanium is a compound formed by the combination of barium and germanium. Barium is an alkaline earth metal, denoted by the symbol “Ba” and has an atomic number of 56 . Germanium is a metalloid, represented by the symbol “Ge” and has an atomic number of 32 . The compound barium germanium is known for its unique properties and applications in various fields, including materials science and electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Barium germanate crystals with a 6H-type perovskite structure can be synthesized by pressurizing and heating a powder of pseudo-wollastonite structural barium germanate crystal in an inert atmosphere, followed by quenching . The pressurizing pressure is typically between 20-25 GPa, and the heating temperature ranges from 1400-1600°C .
Industrial Production Methods: In industrial settings, barium germanium compounds can be produced by mixing raw materials such as a lithium source, a germanium source, a barium source, an iron source, and a phosphate source . The mixture is then subjected to specific conditions to yield the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: Barium germanium undergoes various chemical reactions, including oxidation and reduction. For instance, the oxidation of barium germanium melts in atmospheric oxygen has been studied, revealing that germanium additives increase the oxidation stability of the alloys . The oxidation products include barium germanate and germanium dioxide .
Common Reagents and Conditions: Common reagents used in reactions involving barium germanium include atmospheric oxygen for oxidation reactions . The conditions for these reactions often involve high temperatures and controlled atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from the oxidation of barium germanium include barium germanate and germanium dioxide .
Wissenschaftliche Forschungsanwendungen
Barium germanium compounds have several scientific research applications. They are used in the study of structure-property relationships in modified barium gallo-germanate glass hosts . These compounds are also investigated for their potential use in low-loss fiber optics and optical components . Additionally, barium germanium alloys are applied as getters or unwanted gas removers in vacuum tubes in the electronics industry .
Wirkmechanismus
The mechanism by which barium germanium exerts its effects involves its interaction with molecular targets and pathways. For example, germanium is integral to the active centers of certain enzymes and is involved in oxidative reactions, primarily with hydrogen peroxide . This interaction helps in preventing the generation of detrimental reactive oxygen species, including free radicals .
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: Barium germanium can be compared with other compounds such as barium fluoride and germanium dioxide. Barium fluoride, for instance, is used in optical applications due to its transparency to ultraviolet light . Germanium dioxide is known for its use in the production of optical fibers and infrared optics .
List of Similar Compounds:- Barium fluoride (BaF₂)
- Germanium dioxide (GeO₂)
- Barium sulfate (BaSO₄)
- Silicon germanium (SiGe)
Barium germanium stands out due to its unique combination of properties from both barium and germanium, making it suitable for specialized applications in materials science and electronics.
Eigenschaften
Molekularformel |
BaGe |
|---|---|
Molekulargewicht |
209.96 g/mol |
IUPAC-Name |
barium;germanium |
InChI |
InChI=1S/Ba.Ge |
InChI-Schlüssel |
XSRMTZGNISXGBT-UHFFFAOYSA-N |
Kanonische SMILES |
[Ge].[Ba] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


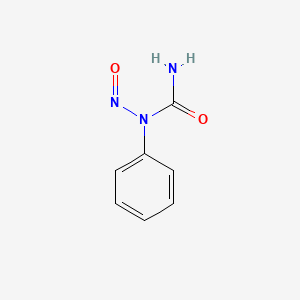
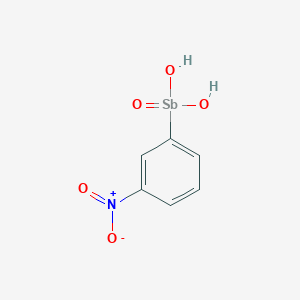

![2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxasiline]](/img/structure/B14736834.png)
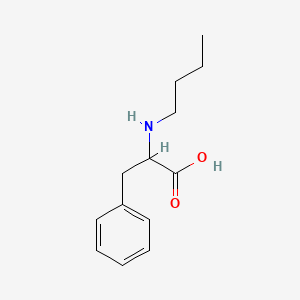
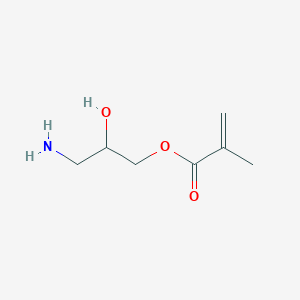
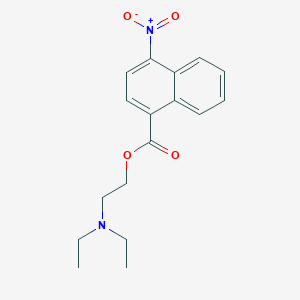
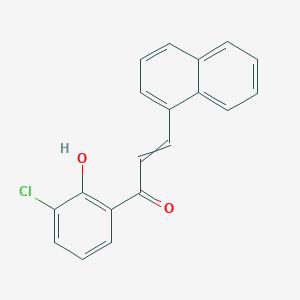
![9-Chloro-7h-benzo[c]phenothiazine](/img/structure/B14736881.png)


